molecular formula C14H15NO2 B12538391 N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide CAS No. 141921-76-8

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide

Cat. No.: B12538391
CAS No.: 141921-76-8
M. Wt: 229.27 g/mol
InChI Key: XATNNDWFKHQTGX-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide is a chemical compound with a unique structure that includes a benzyl group, a methyl group, and a cyclopentene ring with an oxo and carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide typically involves the reaction of benzylamine with methyl cyclopent-1-ene-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

Scientific Research Applications

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methyl-3-oxocyclohex-1-ene-1-carboxamide
  • N-Benzyl-N-methyl-3-oxocyclopentane-1-carboxamide
  • N-Benzyl-N-methyl-3-oxocyclohexane-1-carboxamide

Uniqueness

N-Benzyl-N-methyl-3-oxocyclopent-1-ene-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclopentene ring with an oxo and carboxamide functional group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

141921-76-8

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

N-benzyl-N-methyl-3-oxocyclopentene-1-carboxamide

InChI

InChI=1S/C14H15NO2/c1-15(10-11-5-3-2-4-6-11)14(17)12-7-8-13(16)9-12/h2-6,9H,7-8,10H2,1H3

InChI Key

XATNNDWFKHQTGX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=O)CC2

Origin of Product

United States

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